4,5-Difluoro-2-methoxyphenol

Organic Synthesis Medicinal Chemistry Building Block

4,5-Difluoro-2-methoxyphenol (CAS 246029-17-4) is a high-purity (≥95%) fluorinated phenolic building block with a precise 4,5-difluoro-2-methoxy substitution pattern. This unique regioisomeric identity is essential for medicinal chemistry programs developing metabolically stable lead series, enabling unambiguous SAR studies and fluorinated biaryl/heterocycle library synthesis. A critical intermediate for CDMOs targeting cardiovascular therapeutics aligned with patent US08173704B2. Eliminate isomeric ambiguity—order this certified single-isomer intermediate for consistent core scaffolds.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
CAS No. 246029-17-4
Cat. No. B1358300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-methoxyphenol
CAS246029-17-4
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1O)F)F
InChIInChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
InChIKeyKDAYMGAXHSBAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2-methoxyphenol CAS 246029-17-4: Fluorinated Phenol Building Block Technical Profile


4,5-Difluoro-2-methoxyphenol (CAS 246029-17-4) is a fluorinated aromatic compound with the molecular formula C₇H₆F₂O₂ and a molecular weight of 160.12 g/mol . Classified as a fluorinated pharmaceutical intermediate , it features a phenolic hydroxyl group, a methoxy substituent at the 2-position, and fluorine atoms at the 4- and 5-positions on the benzene ring . This specific substitution pattern distinguishes it from other difluoro-methoxyphenol isomers and provides a defined electronic and steric profile for use in organic synthesis .

Why 4,5-Difluoro-2-methoxyphenol Cannot Be Readily Substituted with Isomeric or Mono-Fluorinated Analogs


In fluorinated aromatic chemistry, the exact pattern of substitution—the number and relative position of fluorine and methoxy groups—is the primary determinant of a compound's electronic properties, reactivity, and metabolic fate. Studies have shown that the introduction of fluorine atoms onto an aromatic ring can be a common strategy to replace metabolically labile aromatic methoxy substituents [1]. However, the precise impact is highly position-dependent; a mono-fluorinated analog (e.g., 4-fluoro-2-methoxyphenol) or a regioisomer (e.g., 2,4-difluorophenol) will possess a different dipole moment, altered acidity of the phenolic proton, and a distinct susceptibility to further electrophilic or nucleophilic substitution reactions, making them non-interchangeable in applications requiring a precise electronic or steric environment .

Quantitative Differentiation of 4,5-Difluoro-2-methoxyphenol: Evidence-Based Selection Criteria


Regioisomeric Purity and Structural Specificity Versus Other Difluoro-Methoxyphenols

Unlike 2,3-difluoro-4-methoxyphenol (CAS 261763-29-5) or 2,6-difluoro-3-methoxyphenol (CAS 886498-60-8), 4,5-difluoro-2-methoxyphenol possesses a specific 1,2,4,5-substitution pattern . The commercial availability of this precise regioisomer, with a certified purity of NLT 98%, ensures that downstream reactions produce a single product profile, eliminating the need for complex chromatographic separations required when using isomeric mixtures . This purity is verified by independent vendor specifications .

Organic Synthesis Medicinal Chemistry Building Block

Class-Level Potential for Enhanced Metabolic Stability of the Fluorinated Aromatic Core

The strategic replacement of a metabolically labile aromatic methoxy group with a fluorinated analog is a validated medicinal chemistry tactic. A comprehensive analysis of OCH3/OCF3 matched pairs in human liver microsomal assays suggests the potential for altered metabolic stability, though the advantage was not found to be universally statistically significant [1]. The 4,5-difluoro-2-methoxyphenol scaffold provides the necessary fluorination adjacent to the reactive hydroxyl group, creating a fluorinated methoxyaromatic environment that can be leveraged in the design of more robust lead compounds, in contrast to a non-fluorinated analog like 2-methoxyphenol (guaiacol) .

Drug Discovery ADME Medicinal Chemistry Bioisostere

Synthetic Utility as a Pharmaceutical Intermediate for Cardiovascular Therapeutics

4,5-Difluoro-2-methoxyphenol is explicitly identified as a useful intermediate in the preparation of difluorophenol derivatives, a class of compounds claimed in patents for the treatment and/or prevention of cardiovascular disorders [1]. Its specific substitution pattern provides a functionalized core for constructing more complex molecules targeting this therapeutic area, differentiating it from non-fluorinated phenols or other fluorinated regioisomers which are not cited in the same patent context for cardiovascular indications .

Pharmaceutical Intermediate Patent Synthesis Cardiovascular Medicinal Chemistry

Recommended Application Scenarios for 4,5-Difluoro-2-methoxyphenol (CAS 246029-17-4)


Synthesis of Regiospecifically Defined Fluorinated Aromatic Libraries

Due to its certified purity (NLT 98%) and unique substitution pattern, this compound is ideally suited for generating libraries of fluorinated biaryls, ethers, or heterocycles via the phenolic hydroxyl group, where precise regioisomeric identity is paramount for establishing structure-activity relationships . This avoids the ambiguity introduced when starting with mixtures of difluoro-methoxyphenol isomers, ensuring each library member has a consistent and defined core scaffold .

Lead Optimization Scaffold for Enhanced Metabolic Stability

For medicinal chemistry programs targeting a metabolically labile lead series, 4,5-difluoro-2-methoxyphenol serves as a building block to introduce a fluorinated aromatic ring system. This design principle is supported by literature indicating that introducing fluorine atoms can modulate the metabolic stability of adjacent methoxy groups, potentially improving the compound's half-life and reducing clearance in vivo [1].

Intermediate for Patent-Disclosed Cardiovascular Agents

The compound is relevant for research groups or CDMOs focused on cardiovascular therapeutics. It is a key component in the synthesis of difluorophenol derivatives that are the subject of active patent claims (e.g., US08173704B2) for treating cardiovascular disorders [2]. Using this specific intermediate allows for the efficient preparation of compounds within this established intellectual property space [2].

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